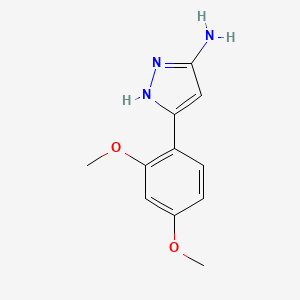

3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Description

3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 2,4-dimethoxyphenyl substituent at the 3-position of the pyrazole ring and an amine group at the 5-position. The compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-7-3-4-8(10(5-7)16-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDOSTMBUQLZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NN2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 range from 1.82 to 5.55 μM against multiple cancer types .

- Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin. This suggests potential applications in mood regulation and neuroprotection .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics .

Industrial Applications

Beyond its biological significance, this compound finds applications in various industrial sectors:

- Material Science : Used in the synthesis of new materials such as dyes and polymers due to its unique chemical properties.

- Pharmaceutical Development : Explored as a lead compound for developing new therapeutic agents targeting diverse diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell type. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

Research demonstrated that the compound could enhance cognitive function in animal models by inhibiting monoamine oxidase activity. Behavioral tests showed improved memory retention and reduced anxiety-like behaviors following administration of the compound.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution on the Phenyl Ring

- 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS 569655-99-8): Differs in the position of methoxy groups (3,5 vs. 2,4).

- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 380569-79-9): Replaces methoxy groups with fluorine atoms, introducing electron-withdrawing effects.

Pyrazole Ring Modifications

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine :

Substitution at the 4-position with a pyridinyl group and a trichlorophenyl group at the 1-position. This regioisomeric arrangement shifts activity from p38 MAP kinase inhibition to potent anticancer effects (IC₅₀ = 1–10 nM against Src, B-Raf, and VEGFR-2) . - 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6):

Lacks methoxy groups, reducing electronic complexity. Simplicity in structure may favor metabolic stability but limit target specificity .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 2,4-dimethoxyphenyl group, which influences its chemical reactivity and biological activity. The specific substitution pattern is crucial for its interaction with biological targets.

Research indicates that this compound interacts with various enzymes and proteins, suggesting potential implications in neurotransmitter regulation. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition could lead to increased levels of monoamines, impacting mood and cognitive functions.

Table 1: Summary of Biological Activities

The mechanism of action of this compound involves its binding to specific molecular targets. It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. For example, studies have shown that compounds with a similar structure can inhibit tubulin polymerization, leading to anticancer effects .

Research Findings

Recent studies have evaluated the compound's biological activities through various assays:

-

Anticancer Activity :

- In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values indicating effective growth inhibition. For instance, compound derivatives showed IC50 values ranging from 2.97 to 3.60 µM against prostate and cervical cancer cells respectively .

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Preliminary tests indicated that the compound could inhibit the growth of certain bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cancer Treatment : A study focused on the synthesis of pyrazole derivatives revealed that compounds similar to this compound displayed significant antiproliferative effects across different cancer types, emphasizing their role as potential anticancer agents .

- Neuroprotection : Another investigation into the neuroprotective effects of MAO inhibitors highlighted the relevance of this compound in treating neurodegenerative diseases by modulating neurotransmitter levels .

Q & A

Q. What role does the 2,4-dimethoxy group play in modulating electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.